N,N'-di(1,2,3,4-tetrahydroacridin-9-yl)hexane-1,6-diamine
N,N'-di(1,2,3,4-tetrahydroacridin-9-yl)hexane-1,6-diamine
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0824587
InChI:
InChI=1S/C32H38N4/c1(11-21-33-31-23-13-3-7-17-27(23)35-28-18-8-4-14-24(28)31)2-12-22-34-32-25-15-5-9-19-29(25)36-30-20-10-6-16-26(30)32/h3,5,7,9,13,15,17,19H,1-2,4,6,8,10-12,14,16,18,20-22H2,(H,33,35)(H,34,36)
SMILES:
C1CCC2=NC3=CC=CC=C3C(=C2C1)NCCCCCCNC4=C5CCCCC5=NC6=CC=CC=C64
Molecular Formula:
C32H38N4
Molecular Weight:
478.7 g/mol
N,N'-di(1,2,3,4-tetrahydroacridin-9-yl)hexane-1,6-diamine
CAS No.:
Cat. No.: VC0824587
Molecular Formula: C32H38N4
Molecular Weight: 478.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C32H38N4 |
|---|---|
| Molecular Weight | 478.7 g/mol |
| IUPAC Name | N,N'-bis(1,2,3,4-tetrahydroacridin-9-yl)hexane-1,6-diamine |
| Standard InChI | InChI=1S/C32H38N4/c1(11-21-33-31-23-13-3-7-17-27(23)35-28-18-8-4-14-24(28)31)2-12-22-34-32-25-15-5-9-19-29(25)36-30-20-10-6-16-26(30)32/h3,5,7,9,13,15,17,19H,1-2,4,6,8,10-12,14,16,18,20-22H2,(H,33,35)(H,34,36) |
| Standard InChI Key | IYNUCVAQGDCTFO-UHFFFAOYSA-N |
| SMILES | C1CCC2=NC3=CC=CC=C3C(=C2C1)NCCCCCCNC4=C5CCCCC5=NC6=CC=CC=C64 |
| Canonical SMILES | C1CCC2=NC3=CC=CC=C3C(=C2C1)NCCCCCCNC4=C5CCCCC5=NC6=CC=CC=C64 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator